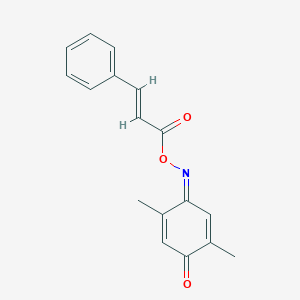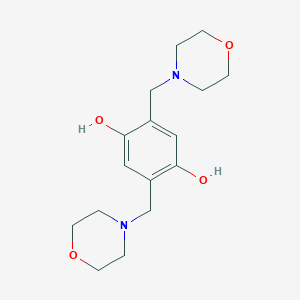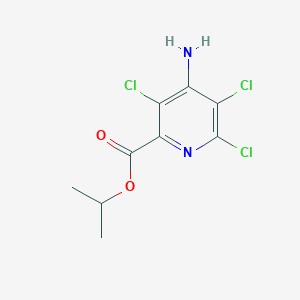![molecular formula C21H23BrN2O5 B377070 [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate CAS No. 324056-83-9](/img/structure/B377070.png)
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexadienone moiety with a benzoate group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the cyclohexadienone intermediate. This intermediate is then reacted with 2-bromo-3-nitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and pathways.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies. It can be used to investigate enzyme interactions, protein binding, and other biological processes.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for designing new pharmaceuticals with specific biological activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Di-tert-butyl-4-hydroxycyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate
- (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 2-chloro-3-nitrobenzoate
- (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-methylbenzoate
Uniqueness
What sets [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate apart from similar compounds is its specific combination of functional groups. The presence of both tert-butyl groups and the nitrobenzoate moiety provides unique reactivity and stability, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
324056-83-9 |
|---|---|
Fórmula molecular |
C21H23BrN2O5 |
Peso molecular |
463.3g/mol |
Nombre IUPAC |
[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C21H23BrN2O5/c1-20(2,3)14-10-12(11-15(18(14)25)21(4,5)6)23-29-19(26)13-8-7-9-16(17(13)22)24(27)28/h7-11H,1-6H3 |
Clave InChI |
LCLZYGHHFCXBEZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br)C=C(C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3'-[(2,2',3,3',5,5',6,6'-Octafluorobiphenyl-4,4'-diyl)bis(oxy)]dianiline](/img/structure/B376994.png)
![N-{2,2-dichloro-1-[(4-methyl-6-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)sulfanyl]vinyl}-2,2-dimethylpropanamide](/img/structure/B376995.png)
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
![N-[4-({4'-[4-(acetylamino)phenoxy]-2,2',3,3',5,5',6,6'-octafluoro[1,1'-biphenyl]-4-yl}oxy)phenyl]acetamide](/img/structure/B376999.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)


![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)
![1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline](/img/structure/B377006.png)
![2,4-dichloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B377008.png)
![N-{1-[(benzylamino)carbonyl]-2-[(4-chlorophenyl)sulfanyl]-2-phenylvinyl}benzamide](/img/structure/B377009.png)
